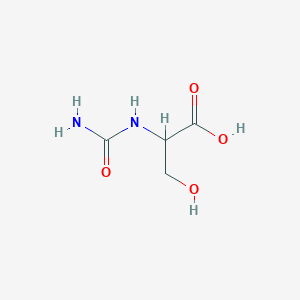![molecular formula C10H12FNO3S B3382125 Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- CAS No. 30827-98-6](/img/structure/B3382125.png)
Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
Descripción general
Descripción
Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-: is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.27 g/mol . . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: The primary products of hydrolysis are benzenesulfonic acid and fluoride ion.
Aplicaciones Científicas De Investigación
Chemistry: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives .
Biology and Medicine: In biological research, this compound is employed as a protease inhibitor. It irreversibly inhibits serine proteases such as trypsin, chymotrypsin, and thrombin, making it valuable in studies involving protein degradation and enzyme kinetics .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its ability to inhibit proteases is exploited in the formulation of drugs that target specific enzymes .
Mecanismo De Acción
Mechanism of Action: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- exerts its effects by covalently modifying the active site of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue in the enzyme’s active site, forming a stable sulfonate ester. This irreversible modification inactivates the enzyme, preventing it from catalyzing its substrate .
Molecular Targets and Pathways: The primary molecular targets are serine proteases, which play crucial roles in various physiological processes, including digestion, blood coagulation, and immune response .
Comparación Con Compuestos Similares
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor with applications in neurobiology but also higher toxicity.
Uniqueness: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile reagent for use in biological and chemical research .
Propiedades
IUPAC Name |
4-(2-acetamidoethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRUPWKQWOQBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308846 | |
| Record name | Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30827-98-6 | |
| Record name | NSC210250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)





![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)
![3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3382113.png)






